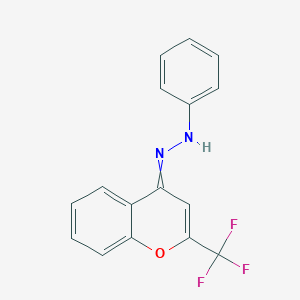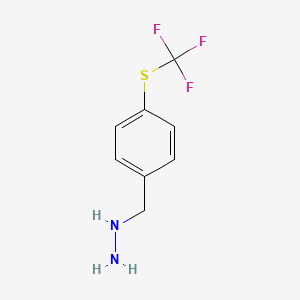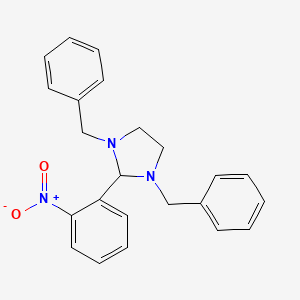
3,5-Di-t-butylcinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Di-t-butylcinnamic acid is an organic compound with the molecular formula C17H24O2 and a molecular weight of 260.37 g/mol. It is also known by its IUPAC name, 3-(3,5-ditert-butylphenyl)prop-2-enoic acid. This compound is a derivative of cinnamic acid, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the phenyl ring. It is a white crystalline solid with a boiling point of approximately 356°C at 760 mmHg.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-t-butylcinnamic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method employs boronic acids and halides under mild and functional group-tolerant conditions. The reaction typically involves the use of palladium catalysts and bases such as potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3,5-Di-t-butylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted cinnamic acids, alcohols, ketones, and various aromatic derivatives.
科学研究应用
3,5-Di-t-butylcinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has explored its neuroprotective effects, particularly in the context of ischemic stroke and mitochondrial function.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-Di-t-butylcinnamic acid involves its interaction with various molecular targets and pathways. For example, in the context of neuroprotection, the compound has been shown to improve mitochondrial function by increasing citrate synthase activity and ATP content in hippocampal cells . It also reduces oxidative stress and apoptosis by modulating the activity of antioxidant enzymes and apoptosis-inducing factors .
相似化合物的比较
Similar Compounds
Cinnamic Acid: The parent compound of 3,5-Di-t-butylcinnamic acid, lacking the tert-butyl groups.
4-Hydroxy-3,5-di-tret-butyl cinnamic acid: A derivative with a hydroxyl group at the 4 position.
3,5-Di-t-butyl-4-hydroxybenzoic acid: Another derivative with a hydroxyl group at the 4 position and a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of the tert-butyl groups, which enhance its steric hindrance and influence its reactivity and biological activity. These structural modifications can lead to improved stability and specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C17H24O2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-(3,5-ditert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19) |
InChI 键 |
NFWMBTZSQMQLFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)

![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)

![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)

![N'-[(1Z)-1-(3-aminophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12445495.png)

![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445510.png)

![1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B12445524.png)

